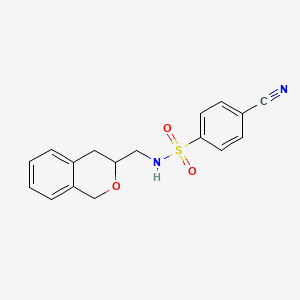

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c18-10-13-5-7-17(8-6-13)23(20,21)19-11-16-9-14-3-1-2-4-15(14)12-22-16/h1-8,16,19H,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBKKPVRUSCLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of isochroman-3-ylmethylamine with 4-cyanobenzenesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Industry: It finds applications in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide, their biological activities, and physicochemical properties:

Key Comparative Insights

Bioactivity Profiles

- Anticancer Potential: Compound 9 () demonstrates moderate cytotoxicity (IC₅₀ = 35 μg/mL against HCT116), though less potent than 5-fluorouracil. The 4-cyano group in the target compound may enhance binding to cancer-related targets like PPARγ, as seen in analogs with Gold Scores (GS) of 78–90 .

- Anti-inflammatory/Analgesic Activity : Docking studies () suggest sulfonamide derivatives (e.g., Compounds A and C) exhibit inhibitory effects comparable to diclofenac. The isochroman moiety in the target compound could improve pharmacokinetics due to increased lipophilicity .

Physicochemical Properties

- Thermal Stability: Chlorinated analogs like 8e () show high melting points (>260°C), likely due to strong intermolecular interactions. The 4-cyano group may reduce melting points compared to chloro derivatives, improving solubility.

- Synthetic Complexity : The target compound’s isochroman-3-ylmethyl group requires multi-step synthesis, similar to the methods in , whereas simpler analogs (e.g., isoxazole-linked sulfonamides) are more straightforward to prepare .

Ligand-Target Interactions

- PPARγ Binding: Compounds with Gold Scores >85 (e.g., INT131 in ) exhibit strong PPARγ affinity. The target compound’s cyano group may mimic the hydrogen-bonding interactions of high-scoring analogs, though experimental validation is needed .

Biological Activity

4-Cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14N2O2S

- Molecular Weight : 286.35 g/mol

The compound features a benzenesulfonamide core with a cyano group and an isochroman moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which play a crucial role in various signaling pathways within cells. This inhibition can lead to altered cellular responses, including reduced proliferation in cancer cells.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that affect cellular functions such as metabolism and growth.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Case Studies

- In Vitro Study on Cancer Cells : A study investigated the effects of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent.

- Enzyme Inhibition Assay : Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings revealed that it effectively inhibited the activity of these kinases, leading to decreased phosphorylation of key substrates involved in cell survival and proliferation.

- Receptor Binding Studies : Research assessing the binding affinity of this compound to various GPCRs showed promising results, indicating its potential role as a modulator in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.